Tert-butyl 4-bromo-2-chlorobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-bromo-2-chlorobenzylcarbamate is an organic compound with the molecular formula C12H15BrClNO2. It is a solid at room temperature and is known for its applications in organic synthesis and various research fields. The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzylcarbamate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2-chlorobenzylcarbamate typically involves the reaction of 4-bromo-2-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows:
- Dissolve 4-bromo-2-chlorobenzylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include large-scale recrystallization or continuous chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or organometallic derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but may include alcohols, aldehydes, or ketones.
Hydrolysis: The major products are 4-bromo-2-chlorobenzylamine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-bromo-2-chlorobenzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-chlorobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine and chlorine atoms enhances its binding affinity and specificity towards certain enzymes. The molecular pathways involved depend on the specific enzyme or biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromobenzylcarbamate
- Tert-butyl 4-chlorobenzylcarbamate
- Tert-butyl 2-chlorobenzylcarbamate
Uniqueness
Tert-butyl 4-bromo-2-chlorobenzylcarbamate is unique due to the presence of both bromine and chlorine atoms on the benzylcarbamate structure. This dual halogenation provides distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRUAQDCKGGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.